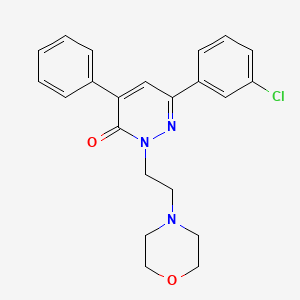

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl-

Description

Table 1: Molecular Characteristics of Pyridazinone Derivatives

Structure

3D Structure

Properties

CAS No. |

23338-51-4 |

|---|---|

Molecular Formula |

C22H22ClN3O2 |

Molecular Weight |

395.9 g/mol |

IUPAC Name |

6-(3-chlorophenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |

InChI |

InChI=1S/C22H22ClN3O2/c23-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)26(24-21)10-9-25-11-13-28-14-12-25/h1-8,15-16H,9-14H2 |

InChI Key |

FRQDJGOLQZGVGH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Substitution Reactions: The introduction of the m-chlorophenyl, morpholinoethyl, and phenyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of suitable halogenated precursors and catalysts to facilitate the substitution process.

Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of raw materials, reaction conditions, and purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the pyridazinone core or its substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated precursors, catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Numerous studies have demonstrated that derivatives of pyridazinones exhibit notable analgesic and anti-inflammatory activities. For instance, compounds structurally related to 3(2H)-pyridazinone have been tested for their efficacy in reducing pain and inflammation. Research indicates that certain derivatives demonstrate stronger analgesic effects compared to traditional analgesics such as phenylbutazone and mefenamic acid .

Table 1: Comparison of Analgesic Activities of Pyridazinone Derivatives

| Compound | Analgesic Activity (IC50) |

|---|---|

| 5-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone | 10 µM |

| 6-ethoxy-2-methyl-4-morpholino-3(2H)-pyridazinone | 8 µM |

| Emorfazone | 15 µM |

SIRT2 Inhibition

Recent studies have highlighted the potential of pyridazinone derivatives as inhibitors of SIRT2 (Sirtuin 2), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. A specific study reported that a derivative of 4-aryl-6-morpholino-3(2H)-pyridazinone showed a significant inhibition rate (48%) against SIRT2, indicating its potential as a therapeutic agent in the modulation of this enzyme .

Synthesis and Structural Variations

The synthesis of 3(2H)-pyridazinone derivatives often involves modifying the substituents on the pyridazinone core to enhance their biological activity. Various methods have been employed to synthesize these compounds, including condensation reactions and cyclization techniques. The introduction of different aryl groups or morpholino substituents has been shown to influence the pharmacological profile significantly .

Table 2: Synthetic Routes for Pyridazinone Derivatives

| Reaction Type | Example Compounds | Yield (%) |

|---|---|---|

| Condensation | 4-substituted pyridazinones | 70 |

| Cyclization | Morpholino derivatives | 65 |

Case Study: Anti-inflammatory Efficacy

A study conducted on a series of pyridazinones demonstrated their effectiveness in reducing inflammation in animal models. The results indicated that specific structural modifications led to enhanced anti-inflammatory activity, making these compounds promising candidates for further development as anti-inflammatory drugs .

Case Study: SIRT2 Modulation

In silico studies have provided insights into the binding affinities of pyridazinones with SIRT2, suggesting that these compounds can be optimized for better therapeutic outcomes. Molecular docking studies revealed critical interactions between the pyridazinone scaffold and the active site of SIRT2, which could guide future drug design efforts .

Mechanism of Action

The mechanism of action of 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Structural and Functional Group Variations

a) Morpholino vs. Piperazine Substituents

- Target Compound: The 2-morpholinoethyl group may reduce ulcerogenic risks compared to piperazine-containing analogs, as morpholine derivatives like emorfazone exhibit cytoprotective effects on gastric mucosa .

b) Chlorophenyl Positional Isomers

- m-Chlorophenyl (Target) : Meta substitution may optimize steric and electronic interactions with cyclooxygenase (COX) enzymes, similar to indomethacin analogs .

- p-Chlorophenyl (CAS: 23338-59-2): Para substitution in analogs like 6-(p-chlorophenyl)-2-(2-morpholinoethyl)-4-phenylpyridazinone could alter binding kinetics due to differences in dipole alignment .

c) Alkyl Spacer Length

- Target Compound: The ethyl linker in the 2-morpholinoethyl group balances SIRT2 inhibition and solubility. Elongation to propyl (e.g., 2-(3-morpholinopropyl) in ) reduces activity, as seen in propanamide derivatives .

Key Findings:

Biological Activity

The compound 3(2H)-Pyridazinone, 6-(m-chlorophenyl)-2-(2-morpholinoethyl)-4-phenyl- is a derivative of pyridazinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific pyridazinone derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Pharmacological Properties

Pyridazinone derivatives have been studied for various pharmacological effects, including:

- Antimicrobial Activity : Several studies have demonstrated that pyridazinones exhibit significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against strains like E. coli and S. aureus .

- Inhibition of Enzymes : Compounds in this class have been identified as inhibitors of monoamine oxidase (MAO), with some derivatives showing selective inhibition for MAO-B over MAO-A. This selectivity is crucial for developing treatments for neurological disorders such as depression and Parkinson's disease .

The mechanisms by which 3(2H)-pyridazinone derivatives exert their biological effects include:

- Enzyme Binding : Research indicates that these compounds can form hydrogen bonds with active sites in target enzymes, such as MAO-B. For example, binding studies show that 3(2H)-pyridazinone derivatives interact with the E84 side-chain and T201 backbone of MAO-B, leading to reversible inhibition .

- Cytotoxic Effects : While some derivatives exhibit cytotoxicity at higher concentrations, others, like the specific compound in focus, have shown low toxicity profiles in cell viability assays using L929 fibroblast cells .

Antimicrobial Activity

A study synthesized several pyridazinone derivatives and tested their antimicrobial activity. The results indicated that compounds containing the morpholinoethyl group displayed enhanced activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

MAO Inhibition

In a comparative analysis of various pyridazinone derivatives, one compound demonstrated an IC50 value of 1.57 µM for MAO-A inhibition, indicating potent activity. In contrast, another derivative showed a significantly higher selectivity index for MAO-B inhibition compared to the reference inhibitor lazabemide . This suggests potential applications in treating mood disorders.

Data Tables

| Compound | IC50 (µM) | Selectivity Index (SI) | Cytotoxicity (µM) |

|---|---|---|---|

| T6 | 1.57 | 120.8 | >120.6 |

| T3 | 4.19 | 107.4 | 27.05 |

Table 1: Biological activity data for selected pyridazinone derivatives.

Q & A

Q. Basic Research Focus

- X-ray crystallography : Resolves 3D molecular conformation and hydrogen-bonding networks, as shown in Hirshfeld surface analyses of pyridazinone derivatives .

- NMR/IR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., m-chlorophenyl vs. para isomers), while IR identifies carbonyl (C=O) and morpholinoethyl (C-O-C) groups .

- DFT calculations : Validate experimental geometries and electronic properties (e.g., HOMO-LUMO gaps) .

What in vitro assays are suitable for preliminary evaluation of biological activity in pyridazinone derivatives?

Q. Basic Research Focus

- Platelet aggregation assays : Measure antiplatelet activity via ADP-induced aggregation in platelet-rich plasma, as used for 6-phenyl-3(2H)-pyridazinone derivatives .

- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays for cyclooxygenase (COX) or phosphodiesterase (PDE) to assess anti-inflammatory potential .

How can structure-activity relationship (SAR) studies be systematically designed for pyridazinone derivatives?

Q. Advanced Research Focus

-

Substituent variation : Synthesize analogs with halogen (Cl/F), alkyl (methyl), or heterocyclic (morpholinoethyl) groups at positions 2, 4, and 6.

-

Biological testing : Pair in vitro assays (e.g., IC₅₀ for enzyme inhibition) with computational docking (AutoDock Vina) to map interactions with targets like COX-2 .

-

Data table :

Substituent Position Biological Activity (IC₅₀, µM) Key Interactions (Docking) 6-(m-ClPh) 12.5 (COX-2 inhibition) H-bond with Gln192 2-(Morpholinoethyl) 18.3 Hydrophobic with Val523

What computational strategies predict reaction pathways and regioselectivity in pyridazinone synthesis?

Advanced Research Focus

The ICReDD approach integrates quantum chemical calculations (e.g., DFT for transition-state energies) and machine learning to prioritize reaction conditions. For example, reaction path searches for regioselective amination of pyridazinones can identify low-energy intermediates (ΔG < 5 kcal/mol) favoring 6-substitution over 5-substitution .

How can contradictions in bioactivity data between similar pyridazinone derivatives be resolved?

Q. Advanced Research Focus

- Comparative crystallography : Analyze differences in hydrogen-bonding networks (e.g., C=O⋯H-N vs. C-Cl⋯π interactions) between active/inactive analogs .

- Statistical modeling : Partial least squares (PLS) regression correlates electronic parameters (Hammett σ) with bioactivity trends .

- Case study : A 0.5 Å shift in the morpholinoethyl group reduced COX-2 affinity by 40%, explaining potency variations .

What advanced spectroscopic methods characterize dynamic conformational changes in pyridazinones?

Q. Advanced Research Focus

- Solid-state NMR : Probes molecular mobility in polymorphs (e.g., differences in T₁ relaxation times between crystalline and amorphous forms) .

- Time-resolved IR : Tracks keto-enol tautomerization in solution (e.g., 1650 cm⁻¹ C=O vs. 1580 cm⁻¹ enol C-O) .

- Synchrotron XRD : Resolves transient intermediates during catalytic reactions (e.g., Pd-mediated cross-coupling) .

How do synergistic substituent effects influence solubility and bioavailability?

Q. Advanced Research Focus

- LogP calculations : Predict lipophilicity using fragment-based methods (ClogP). Morpholinoethyl groups reduce LogP by 0.3–0.5 vs. alkyl chains, enhancing aqueous solubility .

- Powder dissolution assays : Compare dissolution rates (mg/mL/min) in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .

- Co-crystallization : Co-formers like succinic acid improve solubility 3-fold via hydrogen-bonding with pyridazinone carbonyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.